molecular formula C9H11IN2O4 B6262653 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate CAS No. 335349-54-7

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B6262653
CAS No.: 335349-54-7
M. Wt: 338.10 g/mol
InChI Key: RZZHMYIVCUNJFP-UHFFFAOYSA-N
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Description

3,5-Diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a high-purity chemical building block designed for advanced research and development. This compound belongs to the aza-heterocyclic class of pyrazoles, which are recognized as privileged scaffolds in medicinal chemistry and versatile intermediates in organic synthesis . The molecule features a reactive iodine atom at the 4-position of the pyrazole ring, making it an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to create more complex biaryl structures. The ester groups at the 3 and 5 positions offer additional sites for functionalization through hydrolysis or amidation. Pyrazole cores like this one are extensively investigated for their numerous biological activities, including potential anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties . Researchers value this particular scaffold for constructing fused bicyclic skeletons and as a ligand in coordination chemistry. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

335349-54-7

Molecular Formula

C9H11IN2O4

Molecular Weight

338.10 g/mol

IUPAC Name

diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C9H11IN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12)

InChI Key

RZZHMYIVCUNJFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C(=O)OCC)I

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3,5 Diethyl 4 Iodo 1h Pyrazole 3,5 Dicarboxylate and Its Analogues

Historical Development of Pyrazole-3,5-dicarboxylate Synthesis

The synthesis of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensation reactions to more sophisticated modern approaches that offer greater efficiency and molecular diversity.

Classical Cyclocondensation Pathways

The foundational method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. slideshare.nethilarispublisher.com This classical cyclocondensation reaction involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, typically in the presence of an acid catalyst. jk-sci.comslideshare.net For the synthesis of pyrazole-3,5-dicarboxylates, a key precursor is a 1,3-dicarbonyl compound bearing two ester functionalities. The reaction of diethyl 2-oxomalonate with hydrazine hydrate (B1144303), for instance, would lead to the formation of diethyl 1H-pyrazole-3,5-dicarboxylate.

The mechanism of the Knorr synthesis involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. jk-sci.com While robust and widely applicable, this method can sometimes lead to mixtures of regioisomers when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used. mdpi.combeilstein-journals.org

Modern Approaches to Pyrazole Ring Formation

In recent years, significant advancements in synthetic methodologies have led to the development of more efficient and versatile routes to pyrazole-3,5-dicarboxylates. These modern approaches often offer improved yields, milder reaction conditions, and greater control over regioselectivity.

One prominent modern strategy is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. rsc.org For example, a one-pot synthesis of 1,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-dicarbonyl compounds, DMF-dimethylacetal (DMFDMA), and hydrazines. nih.gov

Another advanced approach involves 1,3-dipolar cycloaddition reactions . This method typically involves the reaction of a diazo compound with an alkyne. thieme.de For instance, the reaction of ethyl diazoacetate with an appropriately substituted alkyne can yield the pyrazole-3,5-dicarboxylate core. This method often provides excellent regioselectivity.

Furthermore, transition-metal-catalyzed reactions have emerged as powerful tools for pyrazole synthesis. rsc.org For instance, palladium-catalyzed carbonylation of acetylenic acids in the presence of aryl iodides and a source of carbon monoxide can provide access to 1,3,5-substituted pyrazoles. nih.gov While not a direct route to the parent 1H-pyrazole-3,5-dicarboxylate, these methods are invaluable for creating a diverse range of substituted analogues.

MethodDescriptionAdvantagesDisadvantages
Knorr Pyrazole Synthesis Cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.Well-established, readily available starting materials.Can lead to regioisomeric mixtures with unsymmetrical substrates.
Multicomponent Reactions One-pot synthesis from three or more starting materials.High atom economy, operational simplicity.Optimization of reaction conditions can be complex.
1,3-Dipolar Cycloaddition Reaction of a diazo compound with an alkyne.Often provides high regioselectivity.May require the synthesis of specific diazo compounds.
Transition-Metal Catalysis e.g., Palladium-catalyzed carbonylation.Access to a wide range of substituted analogues.Requires metal catalysts, which can be expensive.

Regioselective Iodination Strategies for Pyrazole Scaffolds

The introduction of an iodine atom at the C-4 position of the pyrazole ring is a crucial step in the synthesis of 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the C-4 position. mdpi.com

Direct Electrophilic Iodination at C-4

Direct electrophilic iodination is the most common method for introducing an iodine atom onto the pyrazole ring. This involves treating the pyrazole-3,5-dicarboxylate with an electrophilic iodine source. nih.gov

A variety of iodinating agents can be employed for this purpose. Molecular iodine (I₂) is a readily available and commonly used reagent. nih.gov However, its reactivity is often enhanced by the presence of an oxidizing agent. A well-documented procedure for the C-4 iodination of dimethyl 1H-pyrazole-3,5-dicarboxylate utilizes iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile. thieme-connect.com Other oxidizing agents that can be used in conjunction with I₂ include iodic acid (HIO₃). mdpi.com

N-Iodosuccinimide (NIS) is another effective electrophilic iodinating agent. organic-chemistry.orgcommonorganicchemistry.comwikipedia.org It is often used in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to enhance its reactivity. organic-chemistry.org The reaction conditions are generally mild, and the work-up is often straightforward.

Reagent SystemTypical ConditionsYield (%)Reference
I₂ / (NH₄)₂Ce(NO₃)₆MeCN, reflux95 thieme-connect.com
I₂ / HIO₃AcOH–CCl₄- mdpi.com
N-Iodosuccinimide (NIS) / TFA (cat.)-Excellent organic-chemistry.org

Metal-Catalyzed Protocols for C-I Bond Formation

While direct electrophilic iodination is highly effective, metal-catalyzed methods offer alternative pathways for C-I bond formation, particularly in the context of broader C-H functionalization strategies. rsc.org Although less commonly employed specifically for the iodination of pyrazole-3,5-dicarboxylates, these methods are of significant interest in modern organic synthesis.

For instance, iodine-catalyzed syntheses of fully substituted pyrazoles have been reported, where iodine plays a role in the cyclization and functionalization process. nih.gov While not a direct iodination of a pre-formed pyrazole, these methods highlight the utility of iodine in pyrazole chemistry.

Electrochemical Methods in Pyrazole Iodination

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. mdpi.com Electrochemical iodination of pyrazoles can be achieved by the anodic oxidation of iodide salts to generate electrophilic iodine species in situ. researchgate.netresearchgate.net This method avoids the use of hazardous and stoichiometric oxidizing agents.

The electrochemical iodination of various pyrazole derivatives has been reported, with the reaction typically occurring at the C-4 position. researchgate.net The efficiency of the process can be influenced by factors such as the substituents on the pyrazole ring, the electrolyte, and the electrode material. researchgate.net While specific examples for pyrazole-3,5-dicarboxylates are not extensively detailed in the provided search results, the general principles of electrochemical iodination of pyrazoles are well-established.

Esterification Techniques for Pyrazole-3,5-dicarboxylic Acid Derivatives

The introduction of the diethyl ester groups is a crucial step in the synthesis of the target molecule. This is typically achieved by the esterification of the corresponding precursor, 4-iodo-1H-pyrazole-3,5-dicarboxylic acid. Several methods can be employed for this transformation.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method in this category is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This equilibrium-controlled process typically utilizes a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and an excess of the alcohol (ethanol, in this case) to drive the reaction toward the formation of the ester. organic-chemistry.orgathabascau.ca

The reaction to form this compound from 4-iodo-1H-pyrazole-3,5-dicarboxylic acid and ethanol (B145695) would proceed as follows:

Reaction Scheme: Fischer-Speier Esterification

4-iodo-1H-pyrazole-3,5-dicarboxylic acid + 2 CH₃CH₂OH ⇌ this compound + 2 H₂O (in the presence of H⁺ catalyst)

To maximize the yield, the water produced during the reaction is often removed, for instance, by azeotropic distillation. organic-chemistry.org The efficiency of Fischer esterification can be influenced by steric hindrance; however, for pyrazole-3,5-dicarboxylic acid derivatives, the reaction generally proceeds efficiently. researchgate.net Microwave-assisted protocols under sealed-vessel conditions have also been shown to improve yields and reduce reaction times for the esterification of substituted benzoic acids, a technique that could be applicable here. researchgate.net

Table 1: Comparison of Catalysts for Direct Esterification

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Reflux in excess alcoholInexpensive, effectiveHarsh conditions, potential for side reactions
p-Toluenesulfonic Acid (TsOH) Reflux in excess alcoholSolid, easier to handle than H₂SO₄Less acidic than H₂SO₄
Hafnium(IV) or Zirconium(IV) salts 1:1 acid/alcohol ratio, refluxHigh efficiency, atom-efficientMore expensive catalysts
Graphene Oxide RefluxReusable, environmentally friendlyMay require specific reaction setups

Transesterification is an alternative route to esters, involving the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org This method would be particularly useful if a different ester of 4-iodo-1H-pyrazole-3,5-dicarboxylic acid, such as the dimethyl ester, were more readily available. For instance, Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate could be converted to the target diethyl ester by heating it in an excess of ethanol with an acid or base catalyst. nih.gov

Reaction Scheme: Acid-Catalyzed Transesterification

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate + 2 CH₃CH₂OH ⇌ this compound + 2 CH₃OH

Other related processes include reacting the carboxylic acid with an activating agent to form a more reactive intermediate. For example, the dicarboxylic acid can be converted to the corresponding di-acid chloride, which then readily reacts with ethanol to yield the diethyl ester. This method avoids the production of water and the equilibrium limitations of Fischer esterification. athabascau.ca

Integrated Multicomponent and One-Pot Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of multicomponent reactions (MCRs) and one-pot syntheses. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste and time.

A plausible one-pot strategy for synthesizing 4-halopyrazole esters involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by in-situ halogenation. jmcs.org.mxresearchgate.net For the target molecule, a suitable starting material would be diethyl 2-oxobutanedioate. The reaction with hydrazine would form the pyrazole ring, which could then be iodinated in the same pot.

Proposed One-Pot Synthetic Route:

Cyclocondensation: Diethyl 2-oxobutanedioate reacts with hydrazine hydrate to form diethyl 1H-pyrazole-3,5-dicarboxylate.

In-situ Iodination: An iodinating agent is added directly to the reaction mixture to iodinate the C4 position of the pyrazole ring.

Various iodinating systems could be employed, such as iodine with an oxidizing agent like ceric ammonium nitrate (CAN) or hydrogen peroxide, or N-iodosuccinimide (NIS). researchgate.netnih.gov Molecular iodine has also been used as a catalyst in multicomponent reactions to synthesize substituted pyrazoles. beilstein-journals.orgrsc.org The use of a heterogeneous catalyst, such as silica-supported sulfuric acid, under solvent-free conditions has been reported for the efficient one-pot synthesis of 4-bromopyrazoles and could be adapted for iodination. jmcs.org.mxresearchgate.netscielo.org.mx

Table 2: Potential Reagents for One-Pot Synthesis of 4-Iodopyrazole (B32481) Esters

StepReagent ClassSpecific Example(s)Role in Reaction
Pyrazole Formation 1,3-Dicarbonyl PrecursorDiethyl 2-oxobutanedioateProvides C3, C4, C5 of pyrazole ring
Nitrogen SourceHydrazine hydrateProvides N1, N2 of pyrazole ring
CatalystAcetic acid, [bmim][FeCl₄] sid.irFacilitates cyclocondensation
Iodination Iodinating AgentI₂/CAN, N-Iodosuccinimide (NIS)Electrophilic iodine source
Oxidant (if using I₂)Ceric Ammonium Nitrate (CAN)Oxidizes I⁻ to electrophilic I⁺

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key synthetic steps is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Direct Esterification (Fischer-Speier): The Fischer esterification proceeds via a multi-step nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. organic-chemistry.orgathabascau.ca

Mechanism of Electrophilic Iodination: The iodination of the pyrazole ring at the C4 position is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.

Generation of the Electrophile: The iodinating agent (e.g., I₂, NIS, or ICl) generates a potent electrophile, I⁺, or a polarized species that acts as an I⁺ source. rsc.org When using I₂ with an oxidizing agent like CAN, the oxidant facilitates the formation of the electrophilic iodine species.

Nucleophilic Attack by the Pyrazole Ring: The π-system of the pyrazole ring attacks the electrophilic iodine. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack, especially with deactivating ester groups at C3 and C5.

Formation of the Sigma Complex (Arenium Ion): The attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation and Aromatization: A base (which can be the solvent or the counter-ion of the iodinating agent) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-iodo-substituted product. researchgate.net

The combination of these well-understood esterification and halogenation reactions, particularly within integrated synthetic schemes, provides a robust platform for the efficient synthesis of this compound and its structurally related analogues.

Advanced Structural Elucidation and Spectroscopic Analysis of 3,5 Diethyl 4 Iodo 1h Pyrazole 3,5 Dicarboxylate

Single Crystal X-ray Diffraction Studies

While the crystal structure for 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate has not been individually reported, a detailed analysis can be performed through its close analogue, dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, for which crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 664760. nih.gov This data provides a robust model for understanding the molecular geometry, intermolecular interactions, and crystal packing of the diethyl derivative.

Determination of Molecular Conformation and Geometry

The molecular structure of dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate indicates an almost planar pyrazole (B372694) ring. nih.gov This planarity is a common feature in pyrazole derivatives and is attributed to the aromatic nature of the heterocyclic ring. The iodine atom is covalently bonded to the C4 position of the pyrazole ring. The two methyl carboxylate groups are situated at the C3 and C5 positions.

Due to steric hindrance between the bulky iodine atom and the adjacent ester groups, some torsion in the orientation of the carboxylate moieties relative to the pyrazole ring is expected. The dihedral angles between the pyrazole ring and the planes of the two carboxylate units in a similar compound, dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, were found to be 4.49 (10)° and 5.56 (9)°. fishersci.co.uk This suggests a nearly coplanar arrangement, which may be influenced by the electronic effects of the substituents. For the title compound, the larger diethyl ester groups would likely result in slightly greater dihedral angles.

Table 1: Selected Crystallographic Data for the Analogous Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate (CCDC 664760)

Parameter Value
Empirical Formula C₇H₇IN₂O₄
Molecular Weight 310.05 g/mol
Crystal System Orthorhombic
Space Group Pnma
a (Å) 14.123(3)
b (Å) 13.069(3)
c (Å) 5.6170(11)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1035.8(4)

Note: This data is for the dimethyl analog and is used as a reference.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of pyrazole derivatives is significantly influenced by a variety of intermolecular interactions, including hydrogen bonding and, in this case, halogen bonding. The presence of an iodine atom at the C4 position introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophile.

In the solid state of related iodinated pyrazoles, C–I···N and C–I···O interactions have been observed to play a crucial role in the supramolecular assembly. researchgate.net For this compound, it is anticipated that the iodine atom of one molecule interacts with the nitrogen atom of the pyrazole ring or the oxygen atom of a carboxylate group of a neighboring molecule. These halogen bonds, in conjunction with other weak interactions like C–H···O and π–π stacking, contribute to the formation of a stable three-dimensional crystal lattice.

Characterization of Hydrogen Bonding Networks in the Solid State

Hydrogen bonding is a predominant feature in the crystal structures of N-unsubstituted pyrazoles. The N–H group of the pyrazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as a hydrogen bond acceptor. This allows for the formation of various supramolecular motifs such as dimers, trimers, tetramers, and catemers (polymeric chains). chemicalbook.comnih.gov

In the case of this compound, the N–H of one pyrazole molecule is expected to form a hydrogen bond with the N2 atom of an adjacent molecule, leading to the formation of extended chains or cyclic structures. For instance, 4-iodo-1H-pyrazole forms a catemeric (chain-like) hydrogen-bonded network. chemicalbook.comsemanticscholar.org The presence of the bulky diethyl dicarboxylate groups might influence the specific hydrogen-bonding pattern, potentially favoring certain motifs over others due to steric constraints. The carbonyl oxygen atoms of the ester groups can also act as hydrogen bond acceptors, leading to more complex hydrogen-bonding networks.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Electronic Effects from Iodine and Ester Groups

The ¹H and ¹³C NMR spectra of the title compound are expected to be significantly influenced by the electronic properties of the iodine atom and the two diethyl carboxylate groups.

Iodine Atom: The iodine atom at the C4 position exerts a strong electron-donating mesomeric effect and a weak electron-withdrawing inductive effect. A key feature in the ¹³C NMR spectrum of iodo-substituted aromatic compounds is the "heavy-atom effect," where the carbon atom directly attached to the iodine (C4) is expected to be significantly shielded, resulting in an upfield chemical shift.

Ester Groups: The diethyl carboxylate groups at the C3 and C5 positions are electron-withdrawing groups. This will cause a downfield shift for the pyrazole ring carbons (C3 and C5) to which they are attached.

In the ¹H NMR spectrum, the N-H proton is expected to appear as a broad singlet at a downfield chemical shift, characteristic of pyrazole N-H protons. The ethyl groups will exhibit a quartet for the methylene protons (–CH₂–) and a triplet for the methyl protons (–CH₃), with coupling between them.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H 13.0 - 14.0 (broad s) -
C3 - ~145
C4 - ~70
C5 - ~145
C=O - ~160
-CH₂- ~4.4 (q) ~62

Note: These are predicted values based on data from analogous compounds and known substituent effects.

Application of 2D NMR Techniques for Structural Confirmation

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the structure of this compound, various 2D NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl groups, showing a cross-peak between the quartet and the triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the methylene proton quartet to the corresponding methylene carbon signal and the methyl proton triplet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for confirming the connectivity of the ester groups to the pyrazole ring. Correlations would be expected between the methylene protons of the ethyl groups and the carbonyl carbon, as well as the C3 and C5 carbons of the pyrazole ring. Additionally, the N-H proton may show a correlation to the C3 and C5 carbons.

These 2D NMR experiments, used in conjunction, would provide unequivocal evidence for the chemical structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. The analysis of the vibrational modes offers insights into the pyrazole ring's integrity, the conformation of the diethyl ester groups, and the influence of the iodine substituent on the molecule's electronic and structural properties.

Assignment of Characteristic Vibrational Modes of the Pyrazole Ring and Ester Groups

The vibrational spectrum of this compound is a composite of the vibrations originating from the pyrazole core and the diethyl ester substituents. The pyrazole ring, an aromatic heterocyclic system, exhibits a set of characteristic stretching and bending vibrations. For aromatic compounds, the C=C stretching vibrations are typically observed in the 1620–1390 cm⁻¹ region. researchgate.net In pyrazole derivatives, C=C stretching bands can be found around 1600 cm⁻¹, 1595 cm⁻¹, 1535 cm⁻¹, and 1500 cm⁻¹. researchgate.net The C=N stretching vibration within the pyrazole ring is expected to appear around 1460 cm⁻¹. researchgate.net

The diethyl ester groups introduce several prominent vibrational signatures. The most intense of these is the C=O stretching vibration of the ester carbonyl group, which typically appears in the region of 1750-1735 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O bonds in the ester functionality are expected in the 1300-1000 cm⁻¹ range. The ethyl groups will exhibit characteristic C-H stretching vibrations for the CH₃ and CH₂ groups in the 3000-2850 cm⁻¹ region. Asymmetric and symmetric deformations of the methyl (CH₃) group are generally found in the 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹ regions, respectively. Rocking vibrations of the methyl groups typically appear between 1070-1010 cm⁻¹.

A detailed assignment of the principal vibrational modes is presented in the table below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchPyrazole Ring3400-3200
C-H Stretch (Aromatic)Pyrazole Ring3100-3000
C-H Stretch (Aliphatic)Ethyl Groups3000-2850
C=O StretchEster1750-1735
C=C StretchPyrazole Ring1620-1430
C=N StretchPyrazole Ring~1460
CH₂ Bend (Scissoring)Ethyl Groups~1470
CH₃ Bend (Asymmetric)Ethyl Groups~1450
CH₃ Bend (Symmetric)Ethyl Groups~1380
C-O StretchEster1300-1000
C-I StretchIodo-substituent600-500

Spectroscopic Signatures of the Iodine Substituent

The presence of the heavy iodine atom at the 4-position of the pyrazole ring has a discernible effect on the vibrational spectrum. The most direct signature is the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. The mass of the iodine atom also influences the in-plane and out-of-plane bending vibrations of the pyrazole ring. This "heavy atom effect" can lead to a lowering of the frequencies of some ring modes compared to the non-iodinated analogue. The iodine substituent can also electronically influence the pyrazole ring, which may cause subtle shifts in the positions and intensities of the characteristic ring vibrations.

Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition and for elucidating the fragmentation pathways of this compound. The exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm the chemical formula.

The calculated monoisotopic mass of this compound (C₉H₁₁IN₂O₄) is 353.9763 Da. The observation of a molecular ion peak ([M]⁺˙) at or very near this m/z value in the high-resolution mass spectrum would confirm the identity of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For substituted pyrazoles, common fragmentation pathways involve the loss of substituents and the cleavage of the heterocyclic ring. researchgate.net For this compound, the initial fragmentation is likely to involve the loss of the ethyl groups from the ester functionalities, leading to the formation of ions corresponding to [M - C₂H₅]⁺ and subsequently [M - C₂H₅ - C₂H₄]⁺. Another prominent fragmentation pathway would be the loss of the entire ethoxycarbonyl group ([M - COOC₂H₅]⁺).

The iodine atom can also be lost as a radical, giving rise to an [M - I]⁺ ion. Cleavage of the pyrazole ring itself is also anticipated, which can occur through various mechanisms, including the loss of N₂ or HCN. researchgate.net The presence of two ester groups can also lead to more complex fragmentation patterns, potentially involving rearrangements and concerted losses.

A summary of the expected major ions in the mass spectrum of this compound is provided in the table below.

Ion m/z (Nominal) Possible Fragmentation Pathway
[C₉H₁₁IN₂O₄]⁺˙354Molecular Ion
[C₇H₆IN₂O₄]⁺325[M - C₂H₅]⁺
[C₆H₈IN₂O₂]⁺283[M - COOC₂H₅]⁺
[C₉H₁₁N₂O₄]⁺227[M - I]⁺
[C₇H₆N₂O₄]⁺198[M - I - C₂H₅]⁺
[C₆H₈N₂O₂]⁺156[M - I - COOC₂H₅]⁺

Computational and Theoretical Investigations of 3,5 Diethyl 4 Iodo 1h Pyrazole 3,5 Dicarboxylate

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT methods are often favored for their balance of computational cost and accuracy, making them suitable for studying relatively complex molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data and can achieve very high accuracy, though often at a greater computational expense. Such calculations are essential for optimizing the molecular geometry of 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate and for calculating the properties discussed in the following sections.

The electronic character of a molecule is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

HOMO: For a pyrazole (B372694) derivative, the HOMO is typically associated with the π-electron system of the heterocyclic ring and can be influenced by the electron-donating or -withdrawing nature of its substituents. The diethyl carboxylate and iodo groups on the pyrazole ring would significantly modulate the energy and localization of the HOMO.

LUMO: The LUMO is the lowest energy orbital available to accept electrons. In electrophilic reactions, a molecule with a lower-energy LUMO will be more reactive.

HOMO-LUMO Gap: A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.

Interactive Table: Significance of Frontier Orbitals

Orbital Description Chemical Significance
HOMO Highest Occupied Molecular Orbital Region of the molecule most likely to donate electrons; associated with nucleophilicity.
LUMO Lowest Unoccupied Molecular Orbital Region of the molecule most likely to accept electrons; associated with electrophilicity.

| Energy Gap | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For the 1H-pyrazole moiety, these regions are typically found around the nitrogen atoms and the oxygen atoms of the carboxylate groups, highlighting them as likely sites for electrophilic attack or hydrogen bond acceptance.

Blue Regions: These colors signify areas of positive electrostatic potential, which are electron-deficient. The hydrogen atom attached to the nitrogen (N-H) in the pyrazole ring is a prominent site of positive potential, making it a hydrogen bond donor.

Green Regions: These areas represent neutral or near-zero potential.

An MEP map of this compound would provide a clear visual guide to its reactive sites, predicting how it might interact with other molecules, including solvents or biological targets.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions are particularly useful as they indicate the propensity of an electronic density to change at a specific point upon the addition or removal of an electron. They help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

f+(r): This function relates to the reactivity towards a nucleophilic attack (electron acceptance) and points to the most electrophilic sites.

f-(r): This function corresponds to the reactivity towards an electrophilic attack (electron donation) and identifies the most nucleophilic sites.

f0(r): This function is used to predict sites susceptible to radical attack.

By calculating these indices for each atom in this compound, one could quantitatively rank the reactivity of different sites, such as the carbon and nitrogen atoms of the pyrazole ring.

Interactive Table: Key Chemical Reactivity Descriptors

Descriptor Formula Interpretation
Electronegativity (χ) - (EHOMO + ELUMO) / 2 The tendency of a species to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to a change in electron configuration.
Global Softness (S) 1 / (2η) The inverse of hardness; indicates high polarizability and reactivity.

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Conformational Analysis and Energy Landscape Mapping

Substituted molecules like this compound can exist in various spatial arrangements, or conformations, due to the rotation around single bonds, particularly within the diethyl carboxylate groups. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

By systematically rotating the relevant dihedral angles and calculating the potential energy at each step, an energy landscape map can be generated. This map reveals the global minimum energy conformation (the most stable structure) as well as other local minima (less stable, but still potentially observable conformers). Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates its physical properties and how it interacts with other molecules.

Tautomerism Studies of the 1H-Pyrazole Moiety

A defining feature of N-unsubstituted 1H-pyrazoles is annular tautomerism, a process where the single proton on a ring nitrogen atom moves to the other ring nitrogen atom. nih.govpurkh.com This reversible transfer results in two different tautomeric forms that are often in rapid equilibrium. purkh.comresearchgate.net

For this compound, the two ester groups are identical, meaning the two tautomers are degenerate (identical in structure and energy). However, if the substituents at the 3 and 5 positions were different, one tautomer would likely be more stable than the other. nih.gov Theoretical calculations are exceptionally effective at determining the relative energies of these tautomers and the energy barrier of the transition state for the proton transfer. Studies on other pyrazoles have shown that the type of substituent—whether it is electron-donating or -withdrawing—plays a significant role in determining which tautomer is favored. nih.gov

Simulation of Solvent Effects on Molecular Properties and Equilibrium Structures

The properties and behavior of a molecule can be significantly altered by its environment, especially in a solution. Computational models can simulate the effects of a solvent in two primary ways:

Implicit Solvation Models (e.g., PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective for modeling the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically in a "microsolvation" approach where a few solvent molecules are placed around specific sites of the solute. This method allows for the study of direct, specific interactions like hydrogen bonding.

For this compound, solvent simulations would be critical for predicting how its tautomeric equilibrium might shift in different solvents. orientjchem.org For instance, polar solvents that can act as hydrogen bond acceptors or donors can stabilize one tautomeric form over another. orientjchem.orgmdpi.com These simulations also provide more accurate predictions of properties like UV-Vis spectra and NMR chemical shifts in solution.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into mechanisms that are often difficult to probe experimentally. For this compound, theoretical investigations can predict plausible reaction pathways and characterize the associated transition states, providing a deeper understanding of its reactivity. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products.

The prediction of reaction pathways for this compound could focus on several key reactive sites: the C4-iodo group, the N-H proton, and the ester functionalities. Theoretical models can simulate various reaction conditions and screen for potential transformations, such as nucleophilic substitution at the C4 position, electrophilic attack on the pyrazole ring, or reactions involving the diethyl carboxylate groups.

A critical aspect of these computational investigations is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy are paramount in determining the kinetics of a reaction. By calculating the vibrational frequencies of a proposed transition state structure, a single imaginary frequency confirms it as a true saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, a key parameter in predicting reaction rates.

For instance, a hypothetical nucleophilic substitution reaction at the C4 position, where the iodine atom is replaced by a nucleophile (Nu), would be modeled to proceed through a transition state. The geometry of this transition state would reveal the bond-forming and bond-breaking processes occurring simultaneously. Computational software can visualize these structures, providing bond lengths and angles that offer a static picture of the fleeting moment of chemical transformation.

The following interactive data table illustrates the kind of detailed energetic data that can be obtained from such theoretical predictions for a hypothetical reaction of this compound.

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Reactant Complex Formation-2.55.21.8
Transition State 115.822.118.3
Intermediate Formation-5.12.37.4
Transition State 212.318.917.4
Product Complex Formation-10.7-3.54.1

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for organic reactions. It does not represent experimentally verified data for this compound.

Furthermore, these computational studies can provide detailed research findings beyond just energetics. For example, analysis of the molecular orbitals involved in the transition state can elucidate the nature of the electronic interactions driving the reaction. By examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the flow of electrons during the reaction.

Chemical Reactivity and Derivatization Pathways of 3,5 Diethyl 4 Iodo 1h Pyrazole 3,5 Dicarboxylate

Reactions Involving the C-4 Iodine Substituent

The carbon-iodine bond at the C-4 position of the pyrazole (B372694) ring is a key locus of reactivity, facilitating numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is particularly pronounced in transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 4-iodopyrazoles. rsc.org These reactions allow for the introduction of a wide range of substituents at the C-4 position, significantly expanding the molecular diversity of the pyrazole core.

The Suzuki-Miyaura reaction facilitates the coupling of the 4-iodopyrazole (B32481) with boronic acids or their esters to form C-C bonds. This reaction is highly valued for its mild conditions and tolerance of various functional groups. nih.govrsc.orgnih.gov While specific studies on 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate are not extensively documented, the reactivity of similar 4-halopyrazoles suggests efficient coupling. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids proceeds efficiently using a palladium catalyst like XPhos Pd G2. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles
Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
4-Bromo-1-methylpyrazolePhenylboronic acidPd(OAc)2K2CO3DMA74 rsc.org
4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K3PO4Dioxane/H2OGood to Excellent rsc.org

The Sonogashira coupling reaction enables the formation of a C-C bond between the 4-iodopyrazole and a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The resulting 4-alkynylpyrazoles are valuable intermediates for further synthetic transformations. Studies on substituted 3-iodo-1H-pyrazole derivatives have shown that protection of the pyrazole NH group can be beneficial for achieving high yields in Sonogashira couplings. researchgate.net

Table 2: Illustrative Conditions for Sonogashira Coupling of 4-Iodopyrazoles
Iodopyrazole DerivativeAlkyneCatalystCo-catalystBaseSolventYield (%)Reference
1,3-Disubstituted-5-chloro-4-iodopyrazolePhenylacetylenePdCl2(PPh3)2CuIEt3NDMFGood researchgate.net
3-Iodo-N-Boc-(aza)indole4-TolylacetylenePd catalystNone--High researchgate.net

The Heck-Mizoroki reaction provides a method for the alkenylation of the 4-iodopyrazole by coupling with an alkene. organic-chemistry.orgclockss.org Research on 1-protected-4-iodo-1H-pyrazoles has demonstrated that the choice of protecting group and ligand is crucial for the success of the reaction, with the trityl group and P(OEt)3 being particularly effective. clockss.org

Table 3: Exemplary Conditions for Heck-Mizoroki Reaction of 4-Iodopyrazoles
Iodopyrazole DerivativeAlkeneCatalystLigandBaseSolventYield (%)Reference
1-Trityl-4-iodopyrazoleMethyl acrylatePd(OAc)2P(OEt)3Et3NDMF95 clockss.org
1-Benzyl-4-iodopyrazoleStyrenePd(OAc)2P(OEt)3Et3NDMFModerate clockss.org

Copper-Catalyzed C-O, C-N, and C-S Coupling Processes

Copper-catalyzed coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, offer alternative pathways for the formation of carbon-heteroatom bonds at the C-4 position of the pyrazole ring.

C-O Coupling: The Ullmann condensation allows for the synthesis of diaryl ethers through the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. mdpi.comresearchgate.net This methodology can be applied to this compound to introduce aryloxy substituents. Mild conditions for the copper-catalyzed coupling of aryl iodides with aliphatic alcohols have also been developed, expanding the scope of this transformation. organic-chemistry.org

C-N Coupling: Copper-catalyzed N-arylation reactions are effective for forming C-N bonds. nih.govnih.gov These reactions can couple the 4-iodopyrazole with a variety of nitrogen-containing nucleophiles, including amines and amides. The development of new ligands has enabled these couplings to be carried out under milder conditions and with a broader substrate scope. nih.gov A simple and versatile protocol for the amination of aryl iodides uses CuI as the catalyst and ethylene (B1197577) glycol as a ligand in 2-propanol. organic-chemistry.org

C-S Coupling: The formation of aryl thioethers can be achieved through copper-catalyzed C-S coupling of aryl iodides with thiols. rsc.orguu.nlresearchgate.net Ligand-free copper iodide has been shown to be an effective catalyst for this transformation, offering a simple and cost-effective method for introducing sulfur-containing moieties at the C-4 position. uu.nl

Table 4: General Conditions for Copper-Catalyzed Coupling Reactions of Aryl Iodides
Coupling TypeNucleophileCatalystLigandBaseSolventReference
C-O (Ullmann)Phenols/AlcoholsCuI1,10-PhenanthrolineCs2CO3Toluene/Neat organic-chemistry.org
C-N (Buchwald-Hartwig type)AminesCuIEthylene glycolK3PO42-Propanol organic-chemistry.org
C-SThiolsCuINoneK2CO3NMP uu.nl

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound, particularly due to the presence of two electron-withdrawing diethyl carboxylate groups at the C-3 and C-5 positions. chemistrysteps.commasterorganicchemistry.com These groups activate the pyrazole ring towards nucleophilic attack at the C-4 position by stabilizing the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov

The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the C-4 carbon, forming a resonance-stabilized intermediate, followed by the elimination of the iodide leaving group. chemistrysteps.commasterorganicchemistry.com A wide range of nucleophiles, including alkoxides, thiolates, and amines, can potentially be employed in this reaction. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the degree of activation of the aromatic ring. youtube.com

Transformations of the Ester Functional Groups

The diethyl carboxylate groups at the C-3 and C-5 positions offer further opportunities for derivatization, allowing for the modification of the pyrazole core through reactions such as hydrolysis, amidation, and hydrazinolysis.

Hydrolysis to Pyrazole-3,5-dicarboxylic Acid

The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazole-3,5-dicarboxylic acid. This transformation is a common and straightforward method for introducing carboxylic acid functionalities, which can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other functional groups. The synthesis of 1H-pyrazole-3,5-dicarboxylic acid has been achieved through the oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate. chemicalbook.com A similar hydrolytic approach would be applicable to the diethyl ester.

Amidation and Hydrazinolysis Reactions

Amidation: The ester groups can be converted to amides through reaction with primary or secondary amines. This reaction is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The resulting pyrazole-3,5-dicarboxamides are of interest in medicinal chemistry due to their potential biological activities.

Hydrazinolysis: Reaction of the diethyl ester with hydrazine (B178648) hydrate (B1144303) can lead to the formation of the corresponding dihydrazide. nih.govbeilstein-journals.org This reaction is analogous to amidation and provides a route to pyrazole derivatives bearing hydrazide functionalities. These hydrazides are versatile intermediates that can be used in the synthesis of various heterocyclic systems. The reaction of diethyl ethoxymethylenemalonate with hydrazine hydrate is a known method for the synthesis of pyrazole derivatives. nih.govbeilstein-journals.org

Reduction Reactions for Alcohol or Aldehyde Generation

The ester functionalities at the C3 and C5 positions of this compound are susceptible to reduction by powerful hydride reagents. The outcome of the reduction, yielding either diols or dialdehydes, is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction to Diols: Complete reduction of the diethyl ester groups to their corresponding primary alcohols, yielding (4-iodo-1H-pyrazole-3,5-diyl)dimethanol, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgadichemistry.com This non-selective reagent provides sufficient hydrides to reduce the esters first to aldehydes and then subsequently to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). A related compound, diethyl pyrazole-3,4-dicarboxylate, has been successfully reduced to 3,4-bishydroxymethylpyrazole using this method. rsc.org

Partial Reduction to Aldehydes: The partial reduction of the esters to aldehydes requires more controlled conditions and the use of a sterically hindered and less reactive reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.commasterorganicchemistry.comwikipedia.org By using a stoichiometric amount of DIBAL-H at low temperatures, typically -78 °C, the reaction can be stopped at the aldehyde stage. The low temperature stabilizes the hemiacetal intermediate formed after the initial hydride attack, which upon aqueous workup, hydrolyzes to the desired aldehyde. Research on the reduction of dimethyl pyrazole-3,4-dicarboxylate has demonstrated the feasibility of selectively reducing one ester group to a formyl group. rsc.org

Table 1: Reduction Conditions for Pyrazole Dicarboxylates

Starting MaterialReagentProductConditionsReference
Diethyl pyrazole-3,4-dicarboxylateLithium aluminum hydride (LiAlH₄)3,4-BishydroxymethylpyrazoleAnhydrous ether rsc.org
Dimethyl pyrazole-3,4-dicarboxylateNot specifiedMethyl 4-formylpyrazole-3-carboxylateNot specified rsc.org
Generic EsterDiisobutylaluminium hydride (DIBAL-H)AldehydeToluene or THF, -78 °C chemistrysteps.comorganic-synthesis.com
Generic EsterLithium aluminum hydride (LiAlH₄)Primary AlcoholDiethyl ether or THF masterorganicchemistry.comlibretexts.org

Reactivity at the Pyrazole Nitrogen Atom (N-Alkylation, N-Acylation)

The acidic proton on one of the nitrogen atoms of the pyrazole ring makes it a nucleophile, enabling reactions such as N-alkylation and N-acylation. These reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures.

N-Alkylation: N-alkylation of the pyrazole ring can be accomplished through various methods. The classical approach involves deprotonation of the N-H bond with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. semanticscholar.org

An alternative, milder method involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid, such as camphorsulfonic acid (CSA). semanticscholar.org This method has been successfully applied to dimethyl 1H-pyrazole-3,5-dicarboxylate, a close analog of the title compound, to yield N-alkylated products. mdpi.com

N-Acylation: N-acylation introduces an acyl group onto the pyrazole nitrogen. This is typically achieved by reacting the pyrazole with an acyl chloride or an acid anhydride (B1165640) under basic conditions. N-acyl pyrazoles are important intermediates in organic synthesis. acs.orgacs.org Direct acylation of N-substituted pyrazoles at the C4 position is also possible using anhydrides in the presence of a strong acid catalyst, though this is not applicable to the already 4-substituted title compound. researchgate.net

Table 2: N-Functionalization Reactions of Pyrazoles

Reaction TypeReagentsProduct TypeCommentsReference
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)N-Alkyl pyrazoleStandard method for N-alkylation. semanticscholar.org
N-AlkylationAlkyl trichloroacetimidate, Brønsted acid (e.g., CSA)N-Alkyl pyrazoleMilder conditions, avoids strong bases. semanticscholar.orgmdpi.com
N-AcylationAcyl chloride or Anhydride, BaseN-Acyl pyrazoleForms a stable amide-like bond with the pyrazole nitrogen. acs.orgacs.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: Regioselectivity is a critical consideration in the functionalization of unsymmetrical pyrazoles. However, in the case of this compound, the pyrazole ring is symmetrically substituted at the C3 and C5 positions. The two nitrogen atoms (N1 and N2) in the 1H-pyrazole tautomer are chemically equivalent.

Consequently, N-alkylation or N-acylation will yield a single regioisomeric product. There is no preference for substitution at N1 versus N2, as these positions are indistinguishable. This simplifies synthetic outcomes compared to unsymmetrically substituted pyrazoles (e.g., 3-substituted pyrazoles), where N-alkylation can lead to a mixture of N1 and N2 isomers, often with selectivity influenced by steric hindrance or the nature of the catalyst. thieme-connect.comacs.org

For electrophilic substitution on the carbon atoms of the ring, the C4 position is already occupied by an iodine atom. The C3 and C5 positions bear electron-withdrawing ester groups, which deactivate the ring towards further electrophilic attack. Therefore, regioselectivity in electrophilic aromatic substitution is not a significant aspect of the reactivity of this compound.

Table 3: Regioselectivity in N-Alkylation of Pyrazoles

Pyrazole Substitution PatternN1/N2 EquivalenceOutcome of N-AlkylationRationaleReference
3,5-Disubstituted (Symmetrical)EquivalentSingle productThe two nitrogen atoms are in chemically identical environments.N/A (General Principle)
3-Substituted (Unsymmetrical)Non-equivalentMixture of N1 and N2 isomersSteric and electronic factors direct the incoming electrophile, leading to a major and a minor regioisomer. thieme-connect.comacs.org

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity would become a relevant consideration only in reactions that introduce a new stereocenter. For example, if one of the ester groups were to be reduced to a secondary alcohol via reaction with a Grignard reagent, the resulting carbon atom would be a stereocenter. In such cases, the use of chiral reagents or catalysts could potentially induce stereoselectivity, leading to an enrichment of one enantiomer over the other. However, for the reactions discussed—reduction to primary alcohols or aldehydes, and N-alkylation/acylation with achiral reagents—no new stereocenters are formed, and thus stereoselectivity is not a factor.

Coordination Chemistry and Material Science Applications of 3,5 Diethyl 4 Iodo 1h Pyrazole 3,5 Dicarboxylate

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate as a Ligand Precursor

The unique arrangement of donor atoms and functional groups in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The deprotonated form of the ligand, a pyrazolate, can engage with metal centers through its nitrogen and oxygen atoms, leading to the formation of stable and structurally diverse metal complexes.

Pyrazole-3,5-dicarboxylate ligands are known for their remarkable coordination versatility. researchgate.net The presence of two carboxylate groups and the two adjacent nitrogen atoms of the pyrazole (B372694) ring allows for multiple modes of binding to metal ions. After deprotonation of the carboxylic acid and the pyrazole N-H group, the ligand can act as a multidentate linker.

Common coordination modes observed in related pyrazole-carboxylate systems include:

Monodentate Coordination: A single carboxylate oxygen or a pyrazole nitrogen can bind to a metal center.

Bidentate Chelation: A metal ion can be chelated by one carboxylate group and the adjacent pyrazole nitrogen atom, forming a stable five-membered ring.

Bridging Coordination: The pyrazolate core can act as an exo-bidentate bridge, linking two metal centers through its two nitrogen atoms. uninsubria.it Similarly, the carboxylate groups can bridge metal ions in various fashions (e.g., syn-syn, syn-anti).

This multiplicity of binding options enables the ligand to form discrete mononuclear or polynuclear complexes as well as extended one-, two-, or three-dimensional coordination polymers. researchgate.netunibo.it The specific coordination mode adopted often depends on the nature of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of any ancillary ligands.

The iodine atom at the 4-position of the pyrazole ring is not merely a passive substituent; it actively influences the ligand's electronic and steric properties, which in turn affects the geometry and intermolecular interactions of the resulting metal complexes.

Electronic Effects: Iodine is an electron-withdrawing group, which can influence the acidity of the pyrazole N-H proton and the electron density on the coordinating nitrogen atoms. This modification of the ligand's electronic character can affect the strength of the metal-ligand bonds.

Steric Hindrance: As a relatively large atom, iodine introduces significant steric bulk on the pyrazole backbone. This steric hindrance can direct the self-assembly process, favoring certain coordination geometries over others and influencing the packing of molecules in the crystal lattice.

Halogen Bonding: A key feature of the iodine substituent is its ability to act as a halogen bond donor. mdpi.com This non-covalent interaction, where the electropositive region on the iodine atom interacts with a Lewis base (like an oxygen or nitrogen atom from an adjacent molecule), can be a powerful tool for directing the formation of specific supramolecular architectures and enhancing the stability of the resulting crystal structures. The crystal structure of 4-iodo-1H-pyrazole itself reveals a catemeric (chain-like) H-bonded network, which differs from the trimeric motifs of its chloro and bromo analogs, highlighting the unique influence of the iodo substituent on intermolecular interactions. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyrazole-based ligands is a well-established field. These methods are generally applicable to this compound, allowing for the creation of a wide range of new coordination compounds.

Transition metal complexes of this ligand can typically be synthesized by reacting it with a suitable metal salt in an appropriate solvent. Common synthetic approaches include solution-based methods at room or elevated temperatures, as well as solvothermal techniques, which are often used for preparing crystalline coordination polymers. rsc.org

For example, reacting the ligand with acetate, nitrate (B79036), or chloride salts of metals such as manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) in solvents like methanol, ethanol (B145695), or dimethylformamide would be expected to yield the corresponding metal complexes. rsc.orgresearchgate.net The stoichiometry of the reactants, pH of the solution, and reaction temperature can be varied to target complexes of different nuclearity and dimensionality. unibo.it The presence of the diethyl ester groups, as opposed to simple carboxylic acids, means that hydrolysis of the esters may be required to make the carboxylate oxygen atoms available for coordination, or they may remain as pendant functional groups.

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of new coordination compounds.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the stretching frequencies of the C=O groups (from the diethyl carboxylate) and the C=N/C=C bonds of the pyrazole ring upon complexation provide direct evidence of metal-ligand bond formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide information about the coordination environment and geometry of the central metal ion, particularly for d-block elements like Cu(II) and Co(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)) in solution.

Crystallographic Analysis:

Below is a table of representative bond lengths for related pyrazole-carboxylate metal complexes, illustrating typical values that could be expected.

Bond TypeMetal Ion ExampleTypical Bond Length (Å)
M—N (pyrazole)Cu(II)1.95 - 2.05
Zn(II)2.00 - 2.10
M—O (carboxylate)Cu(II)1.90 - 2.00
Zn(II)1.95 - 2.15
C=O (ester)-~1.20
C—O (ester)-~1.33
C—I (pyrazole)-~2.05 - 2.10

Data compiled from analogous structures in the literature. The exact values for complexes of the title compound may vary.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multitopic nature of this compound makes it an ideal building block for the construction of extended, porous materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These materials are synthesized from metal ions or clusters (nodes) linked together by organic ligands (linkers) to form one-, two-, or three-dimensional networks. acs.org

The pyrazolate-dicarboxylate ligand can bridge multiple metal centers, facilitating the formation of robust frameworks with well-defined topologies. The specific structure of the resulting MOF will depend on the coordination geometry of the metal node and the connectivity of the ligand.

The functional groups of this particular ligand offer distinct advantages for MOF design:

Porosity and Channel Modification: The bulky diethyl ester groups can influence the size and shape of the pores within the framework.

Functionalized Pores: The iodine atom, pointing into the pores of the MOF, can create specific active sites. These sites could be exploited for applications in selective gas sorption, separations, or catalysis. The potential for the iodine to engage in halogen bonding can also be used to template the binding of specific guest molecules within the pores.

The rational design and synthesis of MOFs using this compound as a linker could lead to new materials with tailored properties for a variety of advanced applications. google.com

No Publicly Available Research Found for "this compound" in Coordination Chemistry, Material Science, or Catalysis

Despite a comprehensive search of scientific literature and databases, no specific research articles, crystallographic data, or catalytic studies were found for the chemical compound this compound.

This absence of information in the public domain prevents the creation of a scientifically accurate article based on the provided outline. The user's strict instructions to focus solely on this specific compound and to exclude information on related compounds cannot be fulfilled with the currently available scientific literature.

While research exists for structurally similar compounds, such as other substituted pyrazoles, iodinated pyrazoles, and pyrazole dicarboxylates, any attempt to extrapolate this information to the specific compound would be speculative and would violate the core requirement of the user's request.

Therefore, the requested article on the "," including its design principles for solid-state structures, the role of iodine in its assembly, and its catalytic applications, cannot be generated at this time due to the lack of specific research on this molecule.

It is possible that "this compound" is a novel compound, a synthetic intermediate that has not been extensively studied for these applications, or that research on it is proprietary and not publicly disclosed. Without published data, any article would be conjecture and would not meet the required standards of scientific accuracy.

Future Directions and Emerging Research Avenues

Innovations in Green Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. benthamdirect.com The future of synthesizing 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate and its analogues lies in the adoption of green chemistry principles. nih.gov These strategies aim to be efficient, high-yielding, atom-economical, and environmentally benign. researchgate.net

Key areas of innovation include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for pyrazole synthesis, offering a greener alternative to conventional heating. mdpi.com

Solvent-Free Reactions: Performing reactions in the absence of volatile organic solvents minimizes environmental impact. benthamdirect.com Solid-state reactions or the use of benign liquid reagents are promising avenues.

Aqueous Media Synthesis: Water is an ideal green solvent, and developing synthetic routes for functionalized pyrazoles that are efficient in aqueous media is a significant goal. thieme-connect.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the pyrazole core and introduce its substituents in a single, efficient step would represent a major advance in sustainability and operational simplicity. nih.gov

Table 1: Comparison of Potential Green Synthetic Methodologies

Methodology Principle Potential Advantages for Synthesis
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions rapidly and uniformly. Reduced reaction times, higher yields, fewer side products. mdpi.com
Aqueous Media Synthesis Employs water as the reaction solvent. Environmentally benign, low cost, enhanced reactivity in some cases. thieme-connect.com
Solvent-Free Conditions Reactions are conducted without a solvent, often in the solid state or neat. Reduced waste, simplified purification, lower environmental impact. benthamdirect.com
Recyclable Catalysts Use of catalysts that can be easily recovered and reused. Lower costs, reduced catalyst waste, more sustainable processes. researchgate.net

Exploration of Advanced Catalytic Systems

Modern catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds. For this compound, advanced catalytic systems can provide novel pathways for its creation and subsequent modification. A key area of research is the transition-metal-catalyzed C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net

Future research could focus on:

Palladium and Copper Catalysis: The iodo-substituent at the C4 position is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, and amino groups, creating diverse molecular architectures. Copper-catalyzed coupling reactions are particularly relevant for forming C-O bonds with alcohols. nih.gov

Ruthenium and Rhodium Catalysis: These metals are effective for directed C-H activation, potentially allowing for the functionalization of other positions on the pyrazole ring or on aryl substituents that could be attached to the core structure. researchgate.net

Heterogeneous Catalysis: The development of solid-supported catalysts (e.g., metal nanoparticles on a solid support) would facilitate easier purification and catalyst recycling, aligning with green chemistry principles. thieme-connect.com

Table 2: Potential Advanced Catalytic Systems for Functionalization

Catalyst Type Reaction Target Position Potential Outcome
Palladium(0) Complexes Suzuki, Sonogashira, Heck Coupling C4 (Iodo group) Formation of new C-C bonds with various substituents. researchgate.net
Copper(I) Salts Ullmann Condensation, C-O Coupling C4 (Iodo group) Formation of C-N and C-O bonds. nih.gov
Ruthenium(II) Complexes Directed C-H Activation C5 or other available C-H bonds Regioselective introduction of new functional groups. researchgate.net
Nanoparticle Catalysts Various Cross-Coupling Reactions C4 (Iodo group) High efficiency, recyclability, and improved sustainability. thieme-connect.com

Integration into Novel Supramolecular Architectures and Nanomaterials

The unique structural features of this compound make it an excellent building block (synthon) for supramolecular chemistry and materials science. nih.gov The pyrazole ring contains both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (the second nitrogen atom), enabling the formation of predictable and robust intermolecular interactions. researchgate.net

Emerging avenues include:

Hydrogen-Bonded Assemblies: The N-H group can form strong hydrogen bonds, leading to the self-assembly of dimers, trimers, or extended polymeric chains (catemers). nih.gov

Halogen Bonding: The iodine atom at the C4 position can act as a halogen bond donor, interacting with Lewis bases to direct the formation of specific solid-state structures.

Coordination Polymers and MOFs: The ester groups can be hydrolyzed to carboxylic acids, which, along with the pyrazole nitrogens, can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials have potential applications in gas storage, catalysis, and sensing.

Liquid Crystals: By attaching appropriate mesogenic units, the pyrazole core could be used to design novel liquid crystalline materials. nih.gov

Table 3: Supramolecular Interactions and Potential Applications

Interaction Type Participating Groups Resulting Structure Potential Application
Hydrogen Bonding N-H --- N (pyrazole) Dimers, Trimers, Catemers nih.gov Crystal engineering, drug co-crystals.
Halogen Bonding C-I --- Lewis Base Directed co-crystals, layered materials Materials science, anion recognition.
Metal Coordination Carboxylate groups, N atoms Metal-Organic Frameworks (MOFs) mdpi.com Gas storage, catalysis, sensing.

High-Throughput Synthesis and Screening for Chemical Library Development

In drug discovery and materials science, the ability to rapidly synthesize and screen large numbers of related compounds is crucial. The structure of this compound is well-suited for the creation of chemical libraries using combinatorial chemistry and high-throughput synthesis. genescells.ru

Future efforts will likely involve:

Parallel Synthesis: The iodo group and the two ester functionalities serve as orthogonal chemical handles. Parallel synthesis techniques can be employed to react the core molecule with a diverse set of building blocks. For example, the iodo group can undergo various cross-coupling reactions while the ester groups can be converted to a wide range of amides.

Scaffold-Based Library Design: Using the pyrazole core as a central scaffold, libraries of compounds can be designed to explore a specific chemical space, for instance, to find inhibitors for a particular enzyme. chemmethod.com

High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for biological activity (e.g., enzyme inhibition, antimicrobial effects) or material properties using automated HTS technologies. researchgate.net

Table 4: High-Throughput Approaches for Library Development

Approach Description Advantage
Parallel Synthesis Synthesizing multiple compounds simultaneously in separate reaction vessels. Rapid generation of a discrete library of compounds.
Combinatorial Chemistry Systematically creating a large number of compounds by combining a smaller number of building blocks. Efficient exploration of chemical diversity. genescells.ru
High-Throughput Virtual Screening (HTVS) Using computational methods to screen vast virtual libraries of compounds against a biological target. Cost-effective and rapid identification of potential lead compounds before synthesis. chemmethod.comresearchgate.net

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, accelerating the design and discovery process. eurasianjournals.com For this compound, theoretical modeling can offer invaluable insights.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net This can help in understanding reaction mechanisms and designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including its conformational flexibility and its interactions with solvents or biological macromolecules. eurasianjournals.com

Molecular Docking: In drug discovery, molecular docking can predict how derivatives of the parent compound might bind to the active site of a target protein, guiding the design of more potent inhibitors. nih.gov

Predictive Modeling of Supramolecular Assembly: Computational models can be used to predict how individual molecules will self-assemble through non-covalent interactions, aiding in the rational design of novel supramolecular materials. researchgate.net

Table 5: Applications of Advanced Theoretical Modeling

Modeling Technique Application Predicted Properties
Density Functional Theory (DFT) Reaction mechanism studies, electronic property analysis. Reactivity indices, bond energies, NMR/IR spectra. researchgate.net
Molecular Dynamics (MD) Simulation of behavior in solution or biological environments. Conformational stability, interaction energies, diffusion. eurasianjournals.com
Molecular Docking Prediction of binding to biological targets. Binding affinity, binding mode, structure-activity relationships. nih.gov
Crystal Structure Prediction Forecasting solid-state packing and supramolecular motifs. Hydrogen/halogen bonding patterns, lattice energies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate?

The synthesis typically involves iodination of a pyrazole precursor. For analogous compounds, nitration of diethyl pyrazole-3,5-dicarboxylate is achieved using concentrated nitric and sulfuric acids under controlled temperatures to ensure regioselectivity . For iodination, electrophilic substitution with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) is a plausible route. Key steps include:

  • Precursor preparation : Start with diethyl 1H-pyrazole-3,5-dicarboxylate.
  • Iodination : React with ICl/NIS at 0–5°C in dichloromethane.
  • Purification : Column chromatography or recrystallization from ethanol/water. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A combination of methods is used:

  • X-ray diffraction (XRD) : Determines crystal structure (monoclinic system, space group P2₁/c), lattice parameters (e.g., a = 10.2 Å, b = 12.5 Å, c = 8.7 Å), and bond angles .
  • FTIR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, N-H pyrazole at ~3200 cm⁻¹) .
  • TEM : Reveals morphology (e.g., crystalline aggregates vs. amorphous regions) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., ethyl groups at δ 1.3 ppm, pyrazole protons at δ 7.5–8.0 ppm) .

Q. What structural insights are derived from XRD analysis?

XRD data for similar pyrazole derivatives (e.g., diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate) confirm:

  • Monoclinic symmetry with Z = 4.
  • Hydrogen bonding networks between NH and carbonyl groups, stabilizing the crystal lattice.
  • Dihedral angles between substituents (e.g., 85° between pyrazole and aromatic rings), influencing reactivity .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

Contradictions (e.g., XRD indicating planar geometry vs. NMR suggesting dynamic conformers) require:

  • Cross-validation : Use solid-state NMR to compare with XRD data.
  • Computational modeling : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) to predict vibrational spectra and compare with FTIR .
  • Variable-temperature NMR : Detect conformational flexibility in solution .

Q. What strategies optimize regioselective iodination in pyrazole derivatives?

Key parameters include:

  • Electrophile choice : NIS offers better control than ICl for sterically hindered positions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity.
  • Catalyst screening : FeCl₃ vs. Bi(OTf)₃ to modulate reaction rates.
  • Temperature : Lower temperatures (–10°C) favor kinetic control for meta-iodination . Example optimization table :
ConditionYield (%)Regioselectivity (para:meta)
NIS, FeCl₃, 0°C781:9
ICl, Bi(OTf)₃, –10°C653:7

Q. How do computational methods enhance reaction design for pyrazole-based compounds?

The ICReDD framework integrates:

  • Quantum chemical calculations : Identify transition states (e.g., iodination via Wheland intermediate).
  • Reaction path search : Machine learning (ML) models predict feasible pathways using data from analogous nitration/alkylation reactions .
  • Data-driven optimization : Bayesian algorithms narrow experimental conditions (e.g., solvent, catalyst) to maximize yield . Case study : ML-guided screening reduced trial runs by 70% for optimizing diethyl pyrazole carboxylate derivatives .

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